5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime 5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872653
InChI: InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H
SMILES:
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime

CAS No.:

Cat. No.: VC15872653

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime -

Specification

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H
Standard InChI Key WZEYFHXRDKABGA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(O2)C=NO

Introduction

5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime is a complex organic compound featuring a chlorinated benzoxazole ring system, which is characterized by its nitrogen-containing heterocyclic structure. The oxime functional group attached to the carbaldehyde provides unique chemical properties that enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry.

Table: Comparison with Similar Compounds

Compound NameKey Features
5-Chlorobenzo[d]oxazole-2-carbaldehyde OximeChlorine atom + Oxime group
1,3-Benzoxazole-2-carbaldehyde OximeLacks chlorine; different reactivity
5-Chloro-1,3-benzooxazoleLacks carbaldehyde and oxime groups
6-Chloro-1,3-benzooxazoldehydeDifferent position of chlorine; varied reactivity

Synthesis Methods

The synthesis of this compound generally involves multi-step reactions that can be scaled up for industrial production while maintaining strict control over reaction parameters to ensure quality.

Biological Activities and Applications

Derivatives of this compound have shown notable biological activities such as antimicrobial and analgesic effects, making them candidates for therapeutic applications in drug development aimed at treating infections and pain management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator